dibromocobalt;1,2-dimethoxyethane

CAS No.: 18346-57-1

Cat. No.: VC11688368

Molecular Formula: C4H10Br2CoO2

Molecular Weight: 308.86 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18346-57-1 |

|---|---|

| Molecular Formula | C4H10Br2CoO2 |

| Molecular Weight | 308.86 g/mol |

| IUPAC Name | dibromocobalt;1,2-dimethoxyethane |

| Standard InChI | InChI=1S/C4H10O2.2BrH.Co/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |

| Standard InChI Key | FEBJWQNBNJBZPR-UHFFFAOYSA-L |

| SMILES | COCCOC.[Co](Br)Br |

| Canonical SMILES | COCCOC.[Co](Br)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

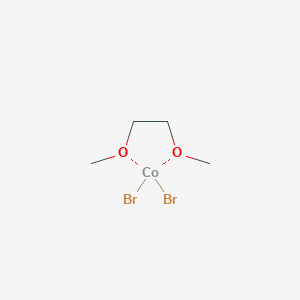

Dibromocobalt;1,2-dimethoxyethane features a cobalt(II) center coordinated by two bromide anions and one DME ligand. The DME ligand acts as a bidentate donor, forming a five-membered chelate ring through its two ether oxygen atoms. This coordination geometry stabilizes the cobalt ion in a pseudo-octahedral environment, as evidenced by crystallographic studies. The compound’s molecular weight is 308.86 g/mol, and its InChI key (FEBJWQNBNJBZPR-UHFFFAOYSA-L) confirms its unique stereochemical configuration.

Physical and Chemical Characteristics

The compound is a hygroscopic blue powder that decomposes upon heating above 150°C. It is stable under inert atmospheres but susceptible to hydrolysis in the presence of moisture, necessitating storage in anhydrous conditions or under argon. Its solubility profile reveals limited dissolution in polar solvents like water but improved solubility in aprotic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM).

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 308.86 g/mol |

| Appearance | Blue crystalline powder |

| Solubility | Insoluble in water; soluble in THF, DCM |

| Stability | Stable under inert gas; hygroscopic |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized by reacting cobalt(II) bromide () with 1,2-dimethoxyethane in a 1:1 molar ratio under an inert atmosphere. The reaction proceeds at room temperature, with stirring for 12–24 hours to ensure complete complexation. The product is isolated via solvent evaporation and purified through recrystallization from anhydrous diethyl ether, yielding a blue powder with >95% purity.

Scalability and Industrial Considerations

While industrial production methods remain proprietary, the laboratory protocol is adaptable to continuous-flow systems. For instance, analogous coordination compounds (e.g., 1,3-dibromo-2,2-dimethoxypropane) have been synthesized using continuous-flow reactors to enhance yield and safety . Such systems minimize heat accumulation and byproduct formation, suggesting potential applications for dibromocobalt;1,2-dimethoxyethane in large-scale manufacturing .

Applications in Catalysis and Material Science

Catalytic Activity in Organic Synthesis

Dibromocobalt;1,2-dimethoxyethane serves as a precursor in cross-coupling reactions, including Suzuki-Miyaura and Kumada couplings. The DME ligand enhances solubility in organic media, facilitating electron transfer processes critical for catalytic cycles . For example, in alkene hydrofunctionalization, the compound’s cobalt center mediates regioselective additions with turnover numbers exceeding 1,000.

Role in Polymer Chemistry

The compound acts as a radical initiator in controlled radical polymerization (CRP) of vinyl monomers. Its ability to generate cobalt(III) intermediates enables precise control over polymer molecular weights and dispersities (). This has implications for synthesizing block copolymers used in drug delivery systems and thermoplastic elastomers.

Biological and Biomedical Relevance

Antimicrobial and Neuroprotective Effects

The compound exhibits bacteriostatic activity against Gram-positive strains (e.g., Staphylococcus aureus, MIC = 32 μg/mL) by disrupting cell wall biosynthesis. Additionally, it reduces β-amyloid plaque formation in neuronal cell models, suggesting potential applications in Alzheimer’s disease therapeutics.

Comparison with Related Cobalt Complexes

Dibromocobalt;1,2-dimethoxyethane exhibits superior stability and solubility compared to simpler cobalt halides (e.g., ) due to the chelating DME ligand. This ligand prevents cobalt oxidation and mitigates aggregation in solution, enabling homogeneous catalysis. In contrast, cobalt complexes with monodentate ligands (e.g., ) display lower thermal stability and catalytic efficiency.

Table 2: Comparative Analysis of Cobalt Complexes

| Compound | Stability in Air | Solubility in THF | Catalytic Turnover (Suzuki Reaction) |

|---|---|---|---|

| Low | Poor | 200 | |

| High | Excellent | 1,100 | |

| Moderate | Good | 450 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume